

L-760735: Application Notes and Protocols for Assessing Central Nervous System Penetration

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Compound of Interest

Compound Name: L-760735

Cat. No.: B1662624

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These application notes provide a detailed overview of the central nervous system (CNS) penetration of **L-760735**, a potent and selective neurokinin-1 (NK1) receptor antagonist. The information is compiled from preclinical studies and is intended to guide researchers in designing and interpreting experiments related to the brain distribution of this compound.

Introduction

L-760735 is a high-affinity, orally active, and water-soluble non-peptide antagonist of the human NK1 receptor. Its ability to cross the blood-brain barrier is a critical attribute for its therapeutic potential in CNS disorders such as depression and anxiety. This document summarizes the available quantitative data on its CNS penetration and provides detailed protocols for key experiments.

Data Presentation

The following table summarizes the pharmacokinetic parameters of **L-760735** in various species, highlighting its ability to penetrate the central nervous system.

Species	Route of Administration	Dose (mg/kg)	Brain Concentration (µM)	Plasma Concentration (µM)	Brain-to-Plasma Ratio	Time Point (h)	Reference
Rat	Intravenous (i.v.)	1	0.15	0.10	1.5	0.5	[1]
Rat	Oral (p.o.)	1	0.08	0.05	1.6	2	[1]
Rhesus Monkey	Intravenous (i.v.)	0.3	0.05	0.04	1.25	1	[1]
Rhesus Monkey	Oral (p.o.)	0.3	0.03	0.02	1.5	4	[1]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study for CNS Penetration Assessment in Rats

This protocol describes the methodology for determining the brain and plasma concentrations of **L-760735** in rats following intravenous or oral administration.

1. Animal Model:

- Species: Male Sprague-Dawley rats
- Weight: 200-250 g
- Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Compound Formulation and Administration:

- Intravenous (i.v.) Formulation: Dissolve **L-760735** in sterile saline to a final concentration of 1 mg/mL.

- Oral (p.o.) Formulation: Suspend **L-760735** in 0.5% methylcellulose in water to a final concentration of 1 mg/mL.
- Administration:
 - i.v.: Administer a single bolus dose of 1 mg/kg via the tail vein.
 - p.o.: Administer a single dose of 1 mg/kg via oral gavage.

3. Sample Collection:

- At designated time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours) post-administration, anesthetize a cohort of rats (n=3-4 per time point) with an appropriate anesthetic.
- Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
- Immediately perfuse the animals transcardially with ice-cold saline to remove blood from the brain tissue.
- Excise the whole brain and rinse with cold saline.

4. Sample Processing:

- Plasma: Centrifuge the blood samples at 3000 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
- Brain Tissue: Weigh the whole brain and homogenize in a suitable buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) homogenate. Store brain homogenate samples at -80°C until analysis.

5. Bioanalytical Method:

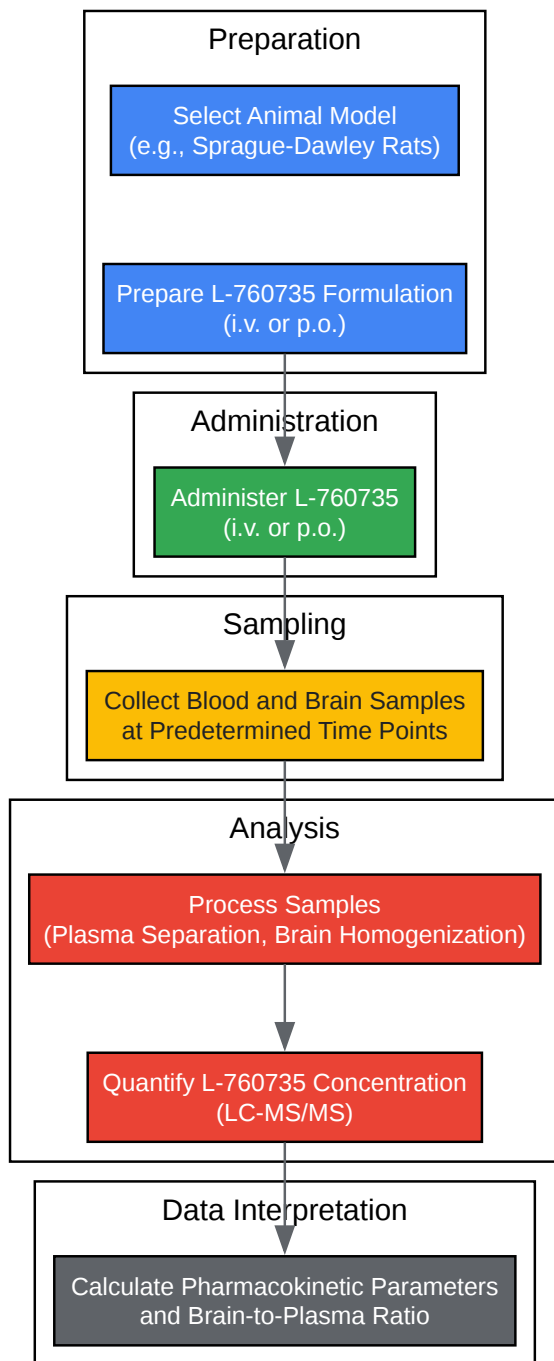
- Quantify the concentration of **L-760735** in plasma and brain homogenate samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- The method should be sensitive and specific for **L-760735** and include appropriate internal standards for accurate quantification.

6. Data Analysis:

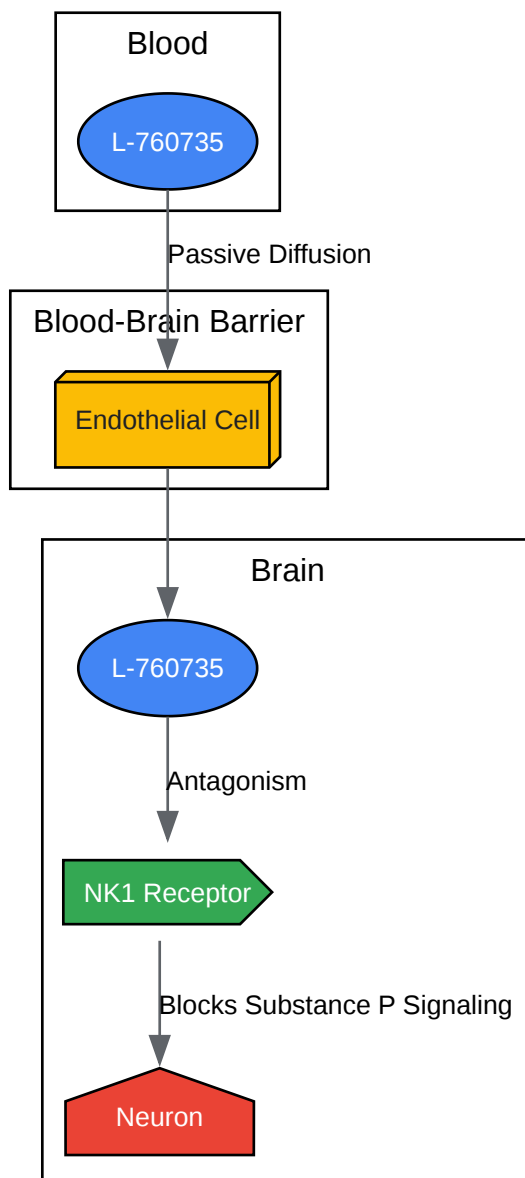
- Calculate the mean and standard deviation of **L-760735** concentrations in plasma and brain at each time point.
- Determine the brain-to-plasma concentration ratio at each time point by dividing the mean brain concentration by the mean plasma concentration.

Visualizations

Experimental Workflow for Assessing CNS Penetration of L-760735

[Click to download full resolution via product page](#)Caption: Workflow for in vivo assessment of **L-760735** CNS penetration.

Mechanism of Action of L-760735 at the Blood-Brain Barrier



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Caption: **L-760735** crosses the BBB to antagonize NK1 receptors in the brain.

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References

- 1. scribd.com [scribd.com]
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